![molecular formula C12H22N2O4 B13069669 4-({[(Tert-butoxy)carbonyl]amino}methyl)piperidine-4-carboxylic acid](/img/structure/B13069669.png)
4-({[(Tert-butoxy)carbonyl]amino}methyl)piperidine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-({[(Tert-butoxy)carbonyl]amino}methyl)piperidine-4-carboxylic acid is a chemical compound with the molecular formula C11H20N2O4. It is commonly used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The compound is characterized by the presence of a piperidine ring, which is a six-membered ring containing one nitrogen atom, and a tert-butoxycarbonyl (Boc) protecting group attached to the amino group.
Méthodes De Préparation
The synthesis of 4-({[(Tert-butoxy)carbonyl]amino}methyl)piperidine-4-carboxylic acid typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group. One common method involves the reaction of piperidine-4-carboxylic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran (THF) at room temperature .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and other advanced techniques to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
4-({[(Tert-butoxy)carbonyl]amino}methyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group yields the free amine, which can then undergo further functionalization .
Applications De Recherche Scientifique
4-({[(Tert-butoxy)carbonyl]amino}methyl)piperidine-4-carboxylic acid is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: The compound is used as a building block in the synthesis of peptides and peptidomimetics.
Drug Development: It serves as an intermediate in the synthesis of various pharmaceutical compounds, including inhibitors and receptor antagonists.
Material Science: The compound is used in the development of novel materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 4-({[(Tert-butoxy)carbonyl]amino}methyl)piperidine-4-carboxylic acid primarily involves its role as a protecting group in organic synthesis. The Boc group protects the amino group from unwanted reactions during the synthesis process. The protection is achieved through the formation of a stable carbamate linkage, which can be selectively removed under acidic conditions .
Comparaison Avec Des Composés Similaires
Similar compounds to 4-({[(Tert-butoxy)carbonyl]amino}methyl)piperidine-4-carboxylic acid include:
4-Amino-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid: This compound has a similar structure but with slight variations in the positioning of functional groups.
N-Boc-trans-4-N-Fmoc-amino-L-proline: Another compound used in peptide synthesis with different protecting groups.
1-Boc-4-hydroxypiperidine: A related compound with a hydroxyl group instead of a carboxylic acid.
These compounds share similar properties and applications but differ in their specific functional groups and reactivity, making each unique for particular synthetic applications.
Propriétés
Formule moléculaire |
C12H22N2O4 |
|---|---|
Poids moléculaire |
258.31 g/mol |
Nom IUPAC |
4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]piperidine-4-carboxylic acid |
InChI |
InChI=1S/C12H22N2O4/c1-11(2,3)18-10(17)14-8-12(9(15)16)4-6-13-7-5-12/h13H,4-8H2,1-3H3,(H,14,17)(H,15,16) |
Clé InChI |
YHKDRPDFHJHTMO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCC1(CCNCC1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


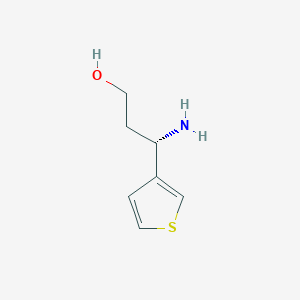
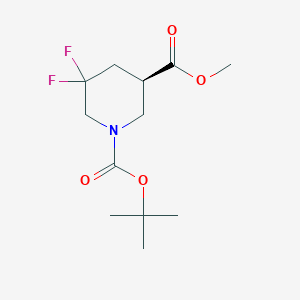
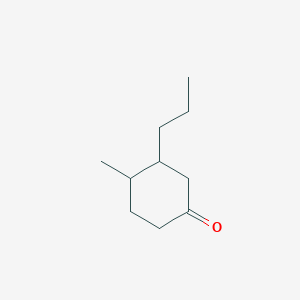
![3-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline](/img/structure/B13069607.png)
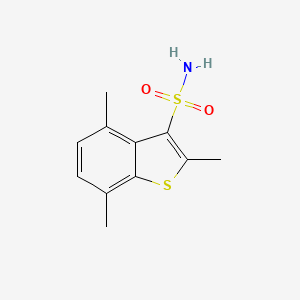
![N,N-Dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B13069616.png)

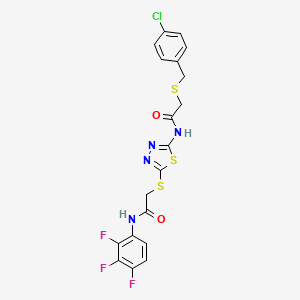
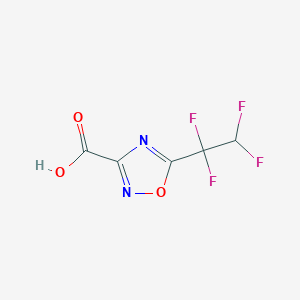
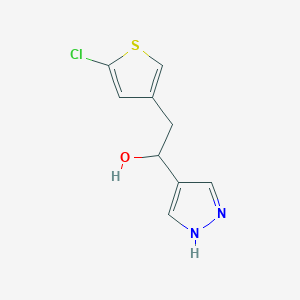
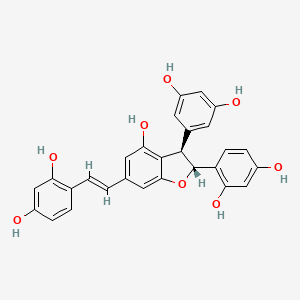
![2-Fluoro-2-[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]acetic acid](/img/structure/B13069647.png)
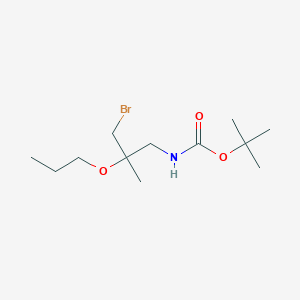
![Imidazo[1,2-a]pyridin-2-ylmethyl acetate](/img/structure/B13069666.png)
